

Hexafluorocyclobutene CAS number 697-11-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexafluorocyclobutene*

Cat. No.: *B1221722*

[Get Quote](#)

An In-depth Technical Guide to **Hexafluorocyclobutene** (CAS 697-11-0)

Introduction

Hexafluorocyclobutene, with CAS registry number 697-11-0, is a fully fluorinated cycloalkene with the chemical formula C4F6.^[1] It exists as a colorless gas at standard conditions and is recognized for its high reactivity and utility as a versatile building block in organic and materials chemistry.^[1] Its strained four-membered ring and the strong electron-withdrawing nature of the fluorine atoms impart unique chemical properties. This guide provides a comprehensive technical overview of **Hexafluorocyclobutene**, focusing on its physicochemical properties, synthesis, reactivity, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Hexafluorocyclobutene** are critical for its handling, storage, and application in various experimental setups. These properties are summarized in Table 1.

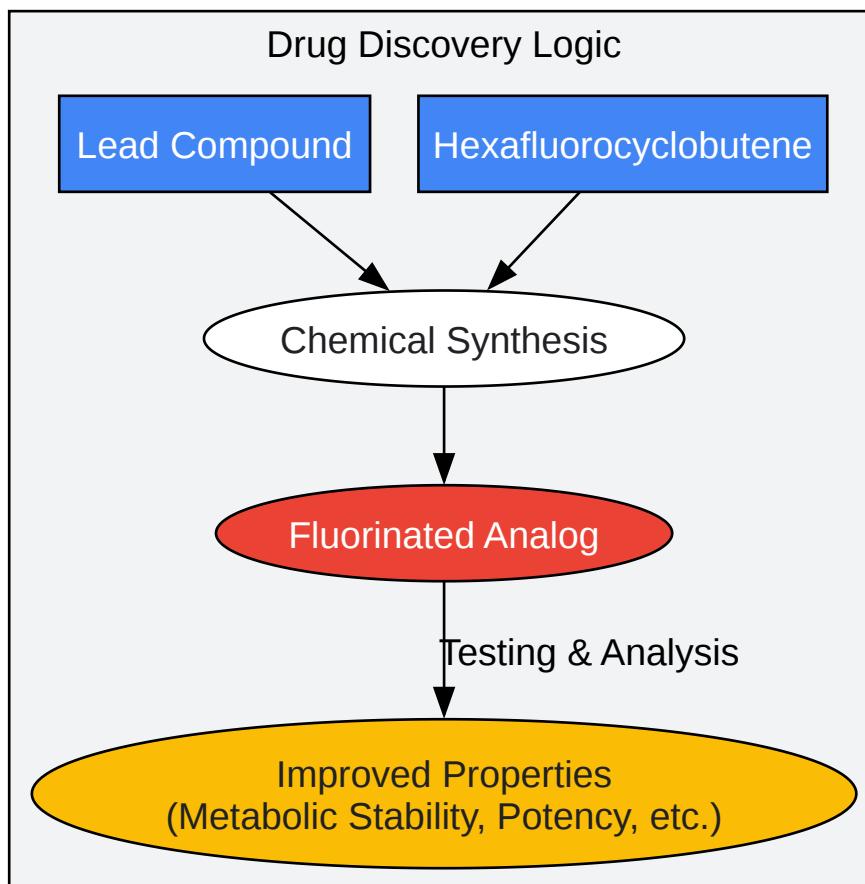
Table 1: Physicochemical Properties of **Hexafluorocyclobutene**

Property	Value	Reference
IUPAC Name	1,2,3,3,4,4-Hexafluorocyclobut-1-ene	[1]
CAS Number	697-11-0	[1] [2] [3]
Molecular Formula	C4F6	[1] [2] [3]
Molecular Weight	162.034 g/mol	[1] [3]
Appearance	Colorless gas	[1] [4]
Boiling Point	5-7 °C	[1] [2]
Melting Point	-60 °C	[1] [2] [3]

| Density | 1.602 g/cm³ |[\[2\]](#)[\[3\]](#)[\[4\]](#) |

Synthesis and Reactivity

Synthesis



A primary route for synthesizing **Hexafluorocyclobutene** involves the dehalogenation of a saturated precursor. The most common method is the dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane using a reducing agent, typically zinc dust.[\[1\]](#) This precursor is itself generated through the thermal dimerization of chlorotrifluoroethylene.[\[1\]](#)

Experimental Protocol: Synthesis via Dechlorination

This protocol describes the laboratory-scale synthesis of **Hexafluorocyclobutene** from 1,2-dichlorohexafluorocyclobutane.

- Materials: 1,2-dichlorohexafluorocyclobutane, activated zinc powder, and a high-boiling point solvent such as N,N-dimethylformamide (DMF).[\[5\]](#)[\[6\]](#)
- Apparatus: A three-necked reaction flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head connected to a cold trap (e.g., cooled with dry ice/acetone).
- Procedure:

- Charge the reaction flask with activated zinc powder and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
- Heat the stirred suspension to a moderate temperature (e.g., 70 °C).[6]
- Add 1,2-dichlorohexafluorocyclobutane dropwise from the dropping funnel to the heated suspension. The volatile **Hexafluorocyclobutene** product will form immediately.
- The gaseous product passes through the distillation head and is collected in the cold trap.
- Control the rate of addition to maintain a steady evolution of the product.
- Purification: The collected condensate can be purified further by fractional distillation to remove any co-distilled solvent or unreacted starting material. The purity is typically confirmed by gas chromatography (GC) or NMR spectroscopy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexafluorocyclobutene - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. hexafluorocyclobutene | CAS#:697-11-0 | Chemsoc [chemsrc.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. HEXAFLUOROCYCLOBUTENE synthesis - chemicalbook [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Hexafluorocyclobutene CAS number 697-11-0]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1221722#hexafluorocyclobutene-cas-number-697-11-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com